molecular formula C11H12N2 B596390 (8-Methylquinolin-5-yl)methanamine CAS No. 1211489-11-0

(8-Methylquinolin-5-yl)methanamine

Cat. No.: B596390
CAS No.: 1211489-11-0
M. Wt: 172.231
InChI Key: MJZJHOJWWBVSGF-UHFFFAOYSA-N
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Description

(8-Methylquinolin-5-yl)methanamine (CAS 1211489-11-0) is a quinoline derivative with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound features a primary amine group attached to a methylquinoline scaffold, making it a versatile intermediate for medicinal chemistry and drug discovery. The quinoline core is a privileged structure in pharmacology, known for its wide range of biological activities . This aminomethylated derivative is of significant interest in developing new therapeutic agents. Research into similar aminomethylated quinoline compounds has demonstrated potent pharmacological activities, including anticancer effects through mechanisms such as induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest . Furthermore, the quinoline scaffold is extensively investigated for its antimicrobial properties; 8-hydroxyquinoline derivatives, for instance, are well-known chelating agents with antibacterial and antifungal effects that function by disrupting metal ion homeostasis in pathogens . As a building block, this compound can be used in the synthesis of more complex molecules, such as via hydrazone formation or integration into molecular hybrids, to enhance bioactivity and target specificity . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methylquinolin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJHOJWWBVSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)CN)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 8 Methylquinolin 5 Yl Methanamine

Retrosynthetic Analysis of (8-Methylquinolin-5-yl)methanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors.

Key Disconnection Points and Precursors for the Quinoline (B57606) Nucleus

The primary disconnection in this compound involves the C-N bond of the methanamine group, leading to the precursor 8-methylquinoline-5-carbaldehyde. Further disconnection of the quinoline ring itself, a bicyclic aromatic heterocycle, can be approached through established methods such as the Skraup or Doebner-von Miller synthesis.

For the 8-methylquinoline (B175542) core, a logical retrosynthetic break is at the bond between the nitrogen and the benzene (B151609) ring, and the adjacent C-C bond of the pyridine (B92270) ring. This leads back to o-toluidine (B26562) (2-methylaniline) as the aniline (B41778) component. The remaining three-carbon unit required to complete the pyridine ring can be derived from α,β-unsaturated aldehydes or ketones, such as acrolein or crotonaldehyde, in the presence of an oxidizing agent.

Disconnection StrategyPrecursor 1Precursor 2Synthetic Method
Quinoline Ring Formationo-ToluidineAcrolein/GlycerolSkraup Synthesis
Quinoline Ring Formationo-ToluidineCrotonaldehydeDoebner-von Miller Synthesis

Strategies for Introducing the Methanamine Group at C-5

The introduction of the methanamine group at the C-5 position of the 8-methylquinoline nucleus is a critical step. Retrosynthetically, this functional group can be traced back to several key intermediates:

8-Methylquinoline-5-carbaldehyde: This is a primary precursor, which can be converted to the target amine via reductive amination.

8-Methylquinoline-5-carbonitrile: The nitrile group can be reduced to a primary amine.

5-(Halomethyl)-8-methylquinoline: A halomethyl group can be converted to the amine through reactions like the Gabriel synthesis or by direct amination.

Direct Synthesis Routes to this compound

Direct synthesis of this compound can be achieved through several multi-step approaches, often involving the initial construction of the 8-methylquinoline core followed by functionalization at the C-5 position.

Multi-Step Organic Synthesis Approaches

A plausible multi-step synthesis commences with the construction of the 8-methylquinoline scaffold. The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this case, o-toluidine would serve as the aniline derivative.

Once 8-methylquinoline is obtained, the next phase is the introduction of a functional group at the C-5 position that can be converted to a methanamine. One of the most direct methods is the formylation of the quinoline ring to produce 8-methylquinoline-5-carbaldehyde.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal-catalyzed reactions offer a powerful and regioselective means of functionalizing the quinoline nucleus. While direct C-H amination at the C-5 position of 8-methylquinoline is challenging, these methods are instrumental in creating precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce a carbon-based substituent at a pre-functionalized C-5 position (e.g., a halogenated quinoline). This substituent could then be further elaborated to the desired methanamine group.

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. Assuming the successful synthesis of 8-methylquinoline-5-carbaldehyde, this intermediate can be converted to this compound in a one-pot reaction. This process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.

Reducing AgentReaction Conditions
Sodium borohydride (B1222165) (NaBH4)Typically in an alcoholic solvent.
Sodium cyanoborohydride (NaBH3CN)Effective under mildly acidic conditions, selective for the iminium ion.
Catalytic Hydrogenation (H2/Pd, Pt, or Ni)Requires a pressurized hydrogen atmosphere and a metal catalyst.

The choice of reducing agent and reaction conditions is crucial to optimize the yield and purity of the final product.

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is primarily centered around its two main functional components: the primary amine group and the quinoline ring system. These sites allow for a variety of derivatization and functionalization reactions, which are crucial for the development of new chemical entities with tailored properties.

Modifications of the Primary Amine Group

The primary amine group attached to the quinoline ring via a methylene (B1212753) bridge is a key site for a multitude of chemical modifications. Its nucleophilic nature allows for reactions with a wide array of electrophiles, leading to the formation of amides, sulfonamides, and various N-alkylated derivatives.

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form stable amide derivatives. nih.gov Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct.

A general scheme for the acylation and sulfonylation of this compound is presented below:

Acylation: this compound reacts with an acyl chloride (R-COCl) in the presence of a base like triethylamine (B128534) or pyridine to yield the corresponding N-((8-methylquinolin-5-yl)methyl)amide.

Sulfonylation: The reaction with a sulfonyl chloride (R-SO₂Cl) under similar basic conditions affords the N-((8-methylquinolin-5-yl)methyl)sulfonamide.

These transformations are valuable for introducing a variety of functional groups onto the molecule, which can modulate its physicochemical and biological properties.

Table 1: Examples of Acylation and Sulfonylation Reactions

ReagentProductReaction Type
Acetyl chlorideN-((8-Methylquinolin-5-yl)methyl)acetamideAcylation
Benzoyl chlorideN-((8-Methylquinolin-5-yl)methyl)benzamideAcylation
p-Toluenesulfonyl chlorideN-((8-Methylquinolin-5-yl)methyl)-4-methylbenzenesulfonamideSulfonylation
Benzenesulfonyl chlorideN-((8-Methylquinolin-5-yl)methyl)benzenesulfonamideSulfonylation

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation. A more controlled method for the synthesis of N-alkylated derivatives is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

The general procedure for reductive alkylation is as follows:

this compound is condensed with an aldehyde or ketone to form an imine (Schiff base).

The intermediate imine is then reduced to the corresponding secondary or tertiary amine.

This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl substituents.

Table 2: Reductive Alkylation of this compound

Carbonyl CompoundReducing AgentProduct
Formaldehyde (B43269)Sodium triacetoxyborohydrideN,N-Dimethyl-(8-methylquinolin-5-yl)methanamine
BenzaldehydeSodium borohydrideN-Benzyl-(8-methylquinolin-5-yl)methanamine
AcetoneSodium cyanoborohydrideN-Isopropyl-(8-methylquinolin-5-yl)methanamine

This compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process.

The general reaction can be depicted as: this compound + R-CHO/R₂CO ⇌ (8-Methylquinolin-5-yl)methyl-imine + H₂O

Schiff bases derived from aminoquinolines are of significant interest due to their coordination chemistry and potential applications in various fields.

Table 3: Schiff Base Formation with this compound

Aldehyde/KetoneProduct (Schiff Base)
Salicylaldehyde2-(((8-Methylquinolin-5-yl)methylimino)methyl)phenol
Vanillin4-Hydroxy-3-methoxy-N-((8-methylquinolin-5-yl)methyl)benzaldimine
4-Chlorobenzaldehyde4-Chloro-N-((8-methylquinolin-5-yl)methyl)benzaldimine

Modifications of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, namely the methyl group at C8 and the aminomethyl group at C5.

In electrophilic aromatic substitution reactions on the quinoline nucleus, the substitution generally occurs on the benzene ring portion of the heterocycle. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The substitution pattern on the benzene ring is directed to the 5- and 8-positions. In the case of this compound, the 5- and 8-positions are already substituted. The methyl group at C8 is an activating ortho-, para-director, while the aminomethyl group at C5 is also an activating ortho-, para-director.

Considering the directing effects, further electrophilic substitution is likely to occur at the 6- and 7-positions of the quinoline ring. For instance, bromination of 8-substituted quinolines has been shown to yield various brominated products depending on the reaction conditions.

Table 4: Potential Electrophilic Aromatic Substitution Products

ElectrophileReagentPotential Product(s)
Br⁺Br₂6-Bromo-(8-methylquinolin-5-yl)methanamine and/or 7-Bromo-(8-methylquinolin-5-yl)methanamine
NO₂⁺HNO₃/H₂SO₄6-Nitro-(8-methylquinolin-5-yl)methanamine and/or 7-Nitro-(8-methylquinolin-5-yl)methanamine
SO₃H₂SO₄(8-Methyl-5-(aminomethyl)quinolin-6-yl)sulfonic acid and/or (8-Methyl-5-(aminomethyl)quinolin-7-yl)sulfonic acid
Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Precursors

A plausible and versatile method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a 5-halo-8-methylquinoline precursor. The quinoline ring is generally electron-deficient, which facilitates nucleophilic attack, particularly at the α- and γ-positions (positions 2 and 4). However, with appropriate activation, substitution at other positions is also feasible.

The synthesis would commence with a halogenated precursor, such as 5-bromo-8-methylquinoline (B1275203) or 5-chloro-8-methylquinoline. The introduction of the aminomethyl group can be envisioned through a two-step process: substitution with a cyanide source followed by reduction, or a more direct approach using a protected form of methanamine.

In a typical procedure, the 5-halo-8-methylquinoline would be reacted with a nucleophile like sodium azide. The resulting 5-azido-8-methylquinoline can then be reduced to 5-amino-8-methylquinoline. While this provides the amino group, further steps would be required to obtain the target methanamine. A more direct route would involve the substitution with a nucleophile that can be readily converted to the aminomethyl group. For instance, reaction with potassium phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) could be a viable pathway.

The reactivity of haloquinolines in nucleophilic substitution reactions is influenced by the nature of the halogen and the reaction conditions. Generally, the order of reactivity is I > Br > Cl > F. The reaction is often catalyzed by a transition metal, such as palladium or copper, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, which could be employed for the synthesis of 5-anilino-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline ias.ac.in. While direct amination of haloquinolines can be inefficient, methods involving the reduction of azidoquinolines via the Staudinger reaction have been employed for the synthesis of aminoquinolines mdpi.org.

A hypothetical reaction scheme for the synthesis of this compound via a nucleophilic aromatic substitution approach is presented below.

Hypothetical Nucleophilic Substitution on 5-Halo-8-Methylquinoline

PrecursorReagentConditionsIntermediate
5-Bromo-8-methylquinolineSodium Azide (NaN₃)DMF, heat5-Azido-8-methylquinoline
5-Chloro-8-methylquinolinePotassium PhthalimideHigh-boiling solvent (e.g., DMF, NMP), heatN-( (8-Methylquinolin-5-yl)methyl)phthalimide
Oxidation and Reduction Pathways of the Quinoline Ring System

The quinoline ring system of this compound can undergo various oxidation and reduction reactions, which can be utilized to further functionalize the molecule or can be a part of the synthetic strategy.

Oxidation:

The methyl group at the 8-position of the quinoline ring is susceptible to oxidation. For instance, 8-methylquinolines can undergo palladium-catalyzed aerobic oxidation to yield the corresponding 8-quinolylmethyl acetates in high yields, with 8-quinoline carboxylic acids as minor products rsc.orgresearchgate.net. The oxidation can be regioselective, as demonstrated in the acetoxylation of 5,8-dimethylquinoline, where no oxidation of the 5-methyl group was observed . Direct oxidation of 8-methylquinoline compounds to the corresponding carboxylic acids can also be achieved using nitric acid in the presence of sulfuric acid and a heavy metal catalyst google.com. This transformation could be a potential route to introduce a functional handle at the 8-position, which could then be further manipulated.

Reduction:

The quinoline ring is a heteroaromatic system that can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring of the quinoline system. For example, 5-(N-substituted-anilino)-8-benzyloxyquinolines can be reduced to the corresponding 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives ias.ac.in. The choice of catalyst and reaction conditions can influence the extent of reduction.

Examples of Oxidation of 8-Methylquinoline Derivatives

SubstrateCatalyst/ReagentProductYieldReference
8-MethylquinolinePd(OAc)₂/H₂hpda, O₂8-Acetoxymethylquinoline79% researchgate.net
5,8-DimethylquinolinePd(acac)₂/H₂hpda, O₂5-Methyl-8-acetoxymethylquinoline85%
7-Chloro-8-methylquinolineNitric acid/Sulfuric acid, Vanadium catalyst7-Chloroquinoline-8-carboxylic acid- google.com

Green Chemistry Approaches in the Synthesis of Quinolylmethanamines

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of quinoline derivatives, several green chemistry approaches have been reported, which could be adapted for the synthesis of this compound and its precursors.

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. A number of solvent-free methods for the synthesis of quinolines have been developed. For example, a one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones has been achieved using Hβ zeolite as a catalyst under solvent-free conditions mdpi.org. Another approach involves the synthesis of quinoline derivatives via the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds using silica-supported P₂O₅ under solvent-free conditions nih.gov. The synthesis of functionalized quinolines from imines and styrenes has also been reported under solvent- and catalyst-free conditions rsc.org.

The use of metal-free catalysts or organocatalysts is another important aspect of green chemistry. Metal-free synthesis of functionalized quinolines has been achieved through a tandem cyclization strategy from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines semanticscholar.orgnih.gov. Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex quinoline derivatives. For instance, an efficient one-pot procedure for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers has been developed using an organocatalyst nih.govthieme-connect.de. These methods provide access to chiral quinoline scaffolds with high enantioselectivities.

Examples of Green Synthesis of Quinolines

Reaction TypeCatalyst/ConditionsProduct ScopeReference
Friedländer AnnulationHβ zeolite, solvent-free2,4-Disubstituted quinolines mdpi.org
Friedländer AnnulationP₂O₅/SiO₂, solvent-freePolysubstituted quinolines nih.gov
From Imines and StyrenesSolvent-free, catalyst-freeFunctionalized quinolines rsc.org
Tandem CyclizationMetal-free, I₂/TBHPFunctionalized quinolines semanticscholar.orgnih.gov
Asymmetric SynthesisOrganocatalystPolycyclic hexahydrocyclopenta[b]quinolines nih.govthieme-connect.de

Coordination Chemistry and Ligand Design Studies of 8 Methylquinolin 5 Yl Methanamine

(8-Methylquinolin-5-yl)methanamine as a Potential Ligand

This compound possesses two key nitrogen donor atoms: the quinoline (B57606) ring nitrogen and the nitrogen of the aminomethyl group. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center, a favored configuration in coordination chemistry.

The coordination chemistry of (8-amino)quinoline has been explored with various transition metals, demonstrating its efficacy as a bidentate ligand nih.gov. It is reasonable to extrapolate that this compound would exhibit similar bidentate coordination behavior, forming a stable five-membered ring with a metal ion.

The presence of a methyl group at the 8-position of the quinoline ring is expected to exert significant steric and electronic effects on the coordination properties of the ligand. Sterically, the 8-methyl group can hinder the approach of bulky metal precursors or other ligands to the coordination sphere. This steric hindrance can influence the geometry of the resulting complex and may, in some cases, prevent the formation of certain coordination compounds rsc.org. For instance, in related systems, functionalization at the C-8 position of quinoline has been noted to present unique challenges due to steric hindrance rsc.org.

Electronically, the methyl group is an electron-donating group. This inductive effect increases the electron density on the quinoline ring and, consequently, the basicity of the quinoline nitrogen. An increase in basicity generally leads to a stronger metal-ligand bond. However, the interplay between these steric and electronic factors will ultimately dictate the coordination behavior of this compound with different metal ions.

Synthesis and Characterization of Metal Complexes

While the coordination chemistry of this compound itself is not extensively documented in the literature, the synthesis and characterization of complexes with analogous quinoline-based ligands provide a strong basis for predicting its behavior.

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Given the bidentate nature of the ligand, complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry would be anticipated, depending on the coordination number and geometry of the metal ion.

Copper (Cu): Copper(II) complexes with N,N'-bidentate ligands are common. It is expected that this compound would form square planar or distorted octahedral complexes with Cu(II).

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) typically form square planar complexes. These metals are known to coordinate with nitrogen-donor ligands to form stable compounds with applications in catalysis and materials science nih.govnih.govmdpi.com.

Ruthenium (Ru): Ruthenium complexes with quinoline-based ligands have been synthesized and studied for their potential applications in catalysis and medicine mdpi.comnih.govacs.orgresearchgate.net. The formation of octahedral Ru(II) complexes with this compound is a reasonable expectation.

Zinc (Zn): Zinc(II), with its d10 electron configuration, typically forms tetrahedral or octahedral complexes. The coordination chemistry of zinc with quinoline derivatives is well-established, often resulting in fluorescent materials nih.gov.

A summary of expected coordination geometries for complexes of this compound with various transition metals is presented in the table below.

Metal IonExpected Coordination GeometryPotential Metal-to-Ligand Ratio
Cu(II)Square Planar / Octahedral1:1 or 1:2
Pd(II)Square Planar1:1 or 1:2
Pt(II)Square Planar1:1 or 1:2
Ru(II)Octahedral1:1 or 1:2
Zn(II)Tetrahedral / Octahedral1:1 or 1:2

Organometallic compounds are characterized by the presence of at least one direct metal-carbon bond. While the primary coordination of this compound is through its nitrogen donors, the quinoline ring offers possibilities for the formation of organometallic species. For instance, C-H activation of the quinoline ring could lead to the formation of cyclometalated complexes.

Ruthenium, in particular, is known to form a variety of organometallic complexes, including half-sandwich "piano-stool" structures with aromatic ligands mdpi.comacs.org. It is conceivable that this compound could act as a bidentate N,N'-ligand in conjunction with an organometallic fragment, such as a ruthenium-arene moiety.

The formation of metal complexes with this compound can be monitored and characterized using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand are expected to change significantly. These changes can provide information about the coordination mode of the ligand and the geometry of the complex. For instance, concentration-dependent chemical shift changes in the 1H-NMR spectra of quinoline derivatives have been attributed to intermolecular interactions, which would be altered upon complexation uncw.edu.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the aminomethyl group. The N-H stretching and bending vibrations of the primary amine would be expected to shift to lower frequencies upon coordination to a metal center. Additionally, new bands corresponding to metal-nitrogen vibrations may appear in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would provide insights into the metal-ligand interactions. The π-π* transitions of the quinoline ring are likely to be perturbed upon coordination. Furthermore, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions may appear, which are characteristic of the metal ion and its coordination environment.

A table summarizing the expected spectroscopic changes upon coordination of this compound to a metal ion is provided below.

Spectroscopic TechniqueExpected Observations Upon Complexation
NMR (1H, 13C) Significant shifts in the resonances of the quinoline and aminomethyl protons and carbons.
IR Shift of N-H stretching and bending vibrations to lower frequencies. Appearance of new M-N stretching bands.
UV-Vis Shift in π-π* transitions of the quinoline ring. Appearance of new MLCT or d-d transition bands.

X-ray Crystallography of Metal Complexes to Elucidate Coordination Geometry

For analogous 8-hydroxyquinoline-based ligands, a variety of coordination geometries have been observed, largely dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries include:

Octahedral: This is a frequent coordination geometry for transition metal ions like Fe(III), Co(II), and Ni(II) when complexed with two or three bidentate quinoline-type ligands. For instance, in complexes of 8-hydroxyquinoline (B1678124) derivatives, the metal center is often surrounded by six donor atoms from three ligand molecules, resulting in a stable octahedral arrangement.

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II). In these cases, the metal ion is typically coordinated to two bidentate ligands in a planar arrangement.

Tetrahedral: Metal ions like Zn(II) and Cd(II) with a d¹⁰ electron configuration often form tetrahedral complexes with quinoline-based ligands.

Distorted Geometries: In many instances, the ideal geometries are distorted due to steric hindrance from bulky substituents on the ligand or the electronic effects of the metal ion.

Based on these precedents, it is anticipated that this compound would act as a bidentate ligand, coordinating to a metal ion through the quinoline nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring. The resulting metal complexes would likely exhibit geometries similar to those of other bidentate quinoline ligands.

Table 1: Expected Coordination Geometries of this compound Metal Complexes Based on Analogous Compounds

Metal IonExpected Coordination NumberProbable Geometry
Co(II), Ni(II)6Octahedral
Cu(II)4 or 6Square Planar or Distorted Octahedral
Zn(II), Cd(II)4Tetrahedral
Pd(II), Pt(II)4Square Planar
Fe(III)6Octahedral

Ligand Binding Affinity and Stability Studies

The effectiveness of a ligand in forming stable metal complexes is quantified by its binding affinity and the stability of the resulting complexes. These parameters are crucial for understanding the potential applications of a ligand in various fields, from catalysis to medicinal chemistry.

Thermodynamic and Kinetic Aspects of Complex Formation

The thermodynamic stability of a metal complex is described by its formation constant (Kf) or stability constant (β). A high formation constant indicates that the equilibrium of the complexation reaction lies far to the right, favoring the formation of the metal-ligand complex. The stability of metal complexes with chelating ligands like this compound is enhanced by the chelate effect, which is the entropic advantage of replacing multiple monodentate ligands with a single multidentate ligand.

While specific thermodynamic data for this compound are not available, studies on similar 8-hydroxyquinoline derivatives show that they form highly stable complexes with a range of metal ions. The order of stability often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Kinetically, the rate of complex formation and dissociation is also a critical factor. Some applications require kinetically labile complexes that can readily exchange ligands, while others demand kinetically inert complexes that are resistant to ligand substitution. The rates of these reactions are influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. For instance, the formation of complexes with d-block transition metals can range from extremely fast (diffusion-controlled) to very slow, depending on the electronic configuration and ligand field stabilization energies.

Influence of pH and Solvent on Complex Stability

The stability of metal complexes involving ligands with acidic or basic functional groups is often highly dependent on the pH of the solution. The aminomethyl group in this compound can be protonated at low pH. This protonation competes with the coordination of the nitrogen atom to the metal ion, thereby reducing the stability of the complex at acidic pH. As the pH increases, the amine group is deprotonated, making the nitrogen's lone pair of electrons more available for coordination and thus increasing the complex's stability.

The choice of solvent also plays a significant role in the stability of metal complexes. Solvents can compete with the ligand for coordination sites on the metal ion. In strongly coordinating solvents, the stability of the complex may be reduced due to this competition. Furthermore, the dielectric constant of the solvent can influence the electrostatic interactions between the metal ion and the ligand, thereby affecting the stability constant. For nonpolar solvents, electrostatic interactions are stronger, which can lead to higher stability constants compared to polar solvents where the charges are more effectively shielded.

Applications of this compound Metal Complexes

Potential applications, extrapolated from analogous compounds, include:

Catalysis: Metal complexes are widely used as catalysts in organic synthesis. The specific geometry and electronic properties of a complex can be tailored to catalyze specific reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of a chiral center, if introduced into the ligand, could also lead to applications in asymmetric catalysis.

Materials Science: Metal complexes of quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their luminescent properties. The emission wavelength and quantum efficiency can be tuned by changing the metal ion and the substituents on the quinoline ring.

Bioinorganic Chemistry and Medicinal Applications: Many biologically active compounds are metal complexes. 8-Hydroxyquinoline and its derivatives are known for their antimicrobial, anticancer, and neuroprotective properties, which are often enhanced upon complexation with metal ions. scispace.com These biological activities are thought to arise from the ability of the complexes to interact with biological macromolecules like DNA and proteins.

Table 2: Potential Applications of this compound Metal Complexes Based on Analogs

Application AreaPotential Role of Metal ComplexRelevant Metal Ions
Catalysis Homogeneous catalyst for organic transformationsRu, Rh, Pd, Cu
Materials Science Emissive material in OLEDsAl, Zn, Ir
Bioinorganic Chemistry Antimicrobial, anticancer agentCu, Zn, Fe, Pt

Catalytic Applications of 8 Methylquinolin 5 Yl Methanamine and Its Derivatives

(8-Methylquinolin-5-yl)methanamine as a Ligand in Homogeneous Catalysis

The true catalytic value of the this compound scaffold is realized when it is incorporated into metal complexes. The quinoline (B57606) nitrogen and the primary amine form a stable five-membered chelate ring with a metal center, providing a robust platform for a variety of catalytic reactions.

A significant area of application for derivatives of this compound is in asymmetric catalysis, where chiral versions of the ligand are used to induce enantioselectivity. A prominent example involves the use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are hydrogenated analogs of the parent compound.

Researchers have developed chiral diamines based on this tetrahydroquinoline backbone, namely (R)-CAMPY and its 2-methyl substituted analog, (R)-Me-CAMPY. mdpi.comresearchgate.net These molecules have been successfully employed as chiral ligands in iridium(III), rhodium(III), and ruthenium(II) complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines, particularly 1-aryl-substituted 3,4-dihydroisoquinolines (DHIQs). mdpi.comnih.gov These reactions are crucial as they produce chiral tetrahydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. researchgate.net

The rhodium complexes, in particular, proved to be the most effective in terms of both chemical conversion and enantioselectivity. mdpi.comresearchgate.net Although the enantiomeric excesses (ee) achieved were moderate, the catalysts demonstrated high reactivity, achieving quantitative conversion for a range of challenging substrates. The addition of Lewis acids like Lanthanum(III) triflate (La(OTf)₃) was found to be beneficial, enhancing the catalyst's performance. researchgate.netnih.gov The chirality of the CAMPY and Me-CAMPY ligands was confirmed to be essential for the stereocontrol of the hydrogenation. mdpi.com

Below is a table summarizing the performance of different metal complexes with CAMPY-type ligands in the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.

Table 1: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline using Chiral Ligands

Catalyst Complex Ligand Conversion (%) Enantiomeric Excess (ee %)
[Ir(Cp*)(R)-CAMPY(Cl)]Cl (R)-CAMPY >99 40
[Ir(Cp*)(R)-Me-CAMPY(Cl)]Cl (R)-Me-CAMPY >99 35
[Rh(Cp*)(R)-CAMPY(Cl)]Cl (R)-CAMPY >99 69
[Rh(Cp*)(R)-Me-CAMPY(Cl)]Cl (R)-Me-CAMPY >99 62
RuCp*(R)-CAMPY(Cl) (R)-CAMPY 85 11
RuCp*(R)-Me-CAMPY(Cl) (R)-Me-CAMPY 75 15

Reaction Conditions: DHIQ (0.1 mmol), Catalyst (1 mol%), HCOOH/Et₃N (5:2 molar ratio), CH₃CN (1 mL), 40 °C, 24 h. Data sourced from Facchetti, G., et al. (2023). mdpi.comresearchgate.net

The utility of this compound derivatives as ligands extends to a broader range of oxidation and hydrogenation reactions.

Hydrogenation Reactions

As detailed in the section above (4.2.2), chiral rhodium and iridium complexes bearing hydrogenated derivatives of this compound are highly efficient catalysts for the asymmetric transfer hydrogenation of C=N bonds in cyclic imines. mdpi.comresearchgate.netnih.gov The combination of the chiral diamine ligand with a metal center like Rh(III) or Ir(III) creates a potent system for delivering hydrogen atoms stereoselectively, which is a critical transformation in synthetic organic chemistry. mdpi.com

Oxidation Reactions

The N,N-bidentate chelation motif found in this compound is also effective in stabilizing metal centers in high oxidation states, making the resulting complexes suitable for oxidation catalysis. Research has shown that related bis-quinoline diamine ligands, such as N,N′-Bis(8-quinolyl)ethane-1,2-diamine and N,N′-Bis(8-quinolyl)cyclohexane-1,2-diamine, can form stable, distorted octahedral complexes with oxidovanadium(IV). acs.orgnih.govresearchgate.net

These vanadium complexes have been investigated as catalysts for the oxidation of hydrocarbons and alcohols using peroxides as the oxidant. For example, bis-chelated oxidovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated moderate catalytic activity in the oxidation of phenylethanol to acetophenone (B1666503) and cyclohexene (B86901) to cyclohexene-1-ol. mdpi.com The yields for the oxidation of phenylethanol reached up to 46% with tert-butyl hydroperoxide as the oxidant. mdpi.com This demonstrates the potential of the quinoline-based ligand framework to support catalytic cycles involving oxidative transformations.

Table 2: Catalytic Oxidation of Alcohols and Alkenes with Vanadium Complexes

Complex Substrate Oxidant Product Yield (%)
[VO(2-methyl-8-hydroxyquinolinate)₂] Phenylethanol t-BuOOH Acetophenone 46
[VO(4-methyl-8-hydroxyquinolinate)₂] Phenylethanol t-BuOOH Acetophenone 23
[VO(5-methyl-8-hydroxyquinolinate)₂] Phenylethanol t-BuOOH Acetophenone 32
[VO(2-methyl-8-hydroxyquinolinate)₂] Cyclohexene t-BuOOH Cyclohexene-1-ol 10

Reaction Conditions: Acetonitrile solvent, 50 °C, 4-5 hours. Data sourced from Chadjistamatis, N., et al. (2021). mdpi.com


Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more sustainable and economically viable. Immobilization of the catalyst on a solid support facilitates easy separation from the reaction mixture, catalyst recycling, and often enhances catalyst stability. For this compound and its derivatives, several immobilization strategies can be envisaged based on their molecular structure, primarily leveraging the quinoline nitrogen and the primary amine group for anchoring to solid supports.

The covalent anchoring of quinoline-based ligands to solid supports like silica (B1680970) and various polymers is a well-established method to create robust heterogeneous catalysts. uni-muenchen.dethieme-connect.de For this compound, the primary amine functionality presents a versatile handle for immobilization.

Silica Supports: Silica (SiO₂) is a popular choice for a solid support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. researchgate.netnih.govmarquette.eduresearchgate.net A common approach involves the modification of the silica surface with a linker molecule that can then react with the amine group of the catalyst.

A potential synthetic route for the immobilization of this compound on silica is outlined below:

Activation of Silica: The silica surface is first treated with an organosilane, such as (3-chloropropyl)trimethoxysilane or (3-glycidyloxypropyl)trimethoxysilane.

Anchoring of the Ligand: The functionalized silica is then reacted with this compound. The primary amine group can displace the chloride or open the epoxide ring, forming a stable covalent bond.

The resulting silica-supported catalyst would feature the quinoline moiety available for metal coordination and subsequent catalytic activity. Characterization of such materials would typically involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the covalent attachment and thermogravimetric analysis (TGA) to determine the loading of the organic ligand. researchgate.net

Polymer Supports: Polymeric supports, such as polystyrene-based resins, offer a high degree of functionalization and can be tailored for specific applications. mdpi.commdpi.comrsc.org The immobilization of primary amines onto polystyrene resins is a common practice in solid-phase synthesis and catalysis. mdpi.com

A representative method for anchoring this compound to a polystyrene support is as follows:

Chloromethylation of Polystyrene: Polystyrene beads are first functionalized to introduce chloromethyl groups (-CH₂Cl).

Nucleophilic Substitution: The primary amine of this compound can then act as a nucleophile, displacing the chloride from the chloromethylated polystyrene to form a stable benzylamine (B48309) linkage.

The versatility of polymer supports allows for the creation of a library of catalysts with varying properties by using different cross-linked polymers or by co-polymerizing functionalized monomers. rsc.org

Table 1: Potential Immobilization Strategies and Characterization

Support MaterialFunctionalization StrategyCharacterization TechniquesPotential Advantages
**Silica (SiO₂) **Grafting via silane (B1218182) coupling agentsFTIR, TGA, SEM, N₂ physisorptionHigh thermal and mechanical stability, well-defined pore structure.
Polystyrene Nucleophilic substitution on chloromethylated resinFTIR, Elemental Analysis, Swelling studiesHigh loading capacity, tunable properties through co-polymerization.

Nanoparticle-Supported Catalysts

The use of nanoparticles as catalyst supports offers several advantages, including extremely high surface-to-volume ratios and unique electronic properties. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), are particularly attractive as they allow for easy catalyst separation using an external magnetic field.

A common strategy involves coating the magnetic nanoparticles with a layer of silica to provide a surface for further functionalization, similar to the methods described for bulk silica supports. This core-shell structure combines the magnetic separability of the core with the versatile surface chemistry of silica.

The synthesis of a nanoparticle-supported catalyst based on this compound could proceed as follows:

Synthesis of Fe₃O₄ Nanoparticles: Co-precipitation of iron(II) and iron(III) salts in a basic solution.

Silica Coating: Encapsulation of the Fe₃O₄ nanoparticles with a silica shell using a sol-gel method.

Functionalization and Anchoring: Similar to bulk silica, the silica shell can be functionalized with a linker to covalently attach the this compound ligand.

These nanoparticle-supported catalysts can be used in a variety of catalytic reactions, and their reusability can be easily demonstrated by magnetic separation and subsequent reuse in multiple reaction cycles.

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalytic performance and designing more efficient catalysts. For catalytic systems involving this compound derivatives, a combination of spectroscopic monitoring and kinetic studies can provide valuable insights into the catalytic cycle.

Spectroscopic techniques are powerful tools for identifying and characterizing reactive intermediates that are formed during a catalytic reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the detection of key intermediates. For instance, in reactions involving metal complexes of this compound, changes in the chemical shifts of the quinoline and methanamine protons and carbons upon coordination to a metal center and during substrate transformation can be observed.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in the catalytic cycle. For example, in a ruthenium-catalyzed amidation of 8-methylquinolines, ESI-MS could potentially be used to identify key Ru-ligand complexes and intermediates in the catalytic cycle.

Infrared (IR) and UV-Visible Spectroscopy: These techniques can provide information about the coordination environment of the metal center and the electronic structure of the catalyst. Changes in the vibrational frequencies of the C=N bond in the quinoline ring or the N-H bonds of the amine upon coordination can be monitored. Similarly, changes in the UV-Vis absorption spectrum can indicate the formation of different metal-ligand species during the reaction.

Kinetic studies provide quantitative information about the rate of a reaction and how it is influenced by various parameters, such as the concentration of reactants, catalyst, and temperature. This information is crucial for determining the rate-determining step of a catalytic cycle.

Initial Rate Studies: By measuring the initial rate of the reaction at different initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined. This can help to build a rate law that is consistent with a proposed mechanism. For example, a first-order dependence on the catalyst concentration and the substrate concentration, and a zero-order dependence on another reactant, would suggest that the initial coordination of the substrate to the catalyst is a key step. mdpi.com

Hammett Analysis: To probe the electronic effects of substituents on the reaction rate, a Hammett analysis can be performed. rsc.org By systematically varying the substituents on the aromatic rings of the reactants or the ligand and measuring the corresponding reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides information about the nature of the transition state. A negative ρ value indicates the buildup of positive charge in the transition state, while a positive ρ value suggests the buildup of negative charge. rsc.org

Deuterium Labeling Experiments: Kinetic isotope effect (KIE) studies using deuterated substrates can help to identify whether a particular C-H bond cleavage is involved in the rate-determining step of the reaction. mdpi.com A significant KIE (kH/kD > 1) would suggest that the C-H bond is broken in or before the rate-limiting step.

Table 2: Summary of Mechanistic Investigation Techniques

TechniqueInformation GainedExample Application
NMR Spectroscopy Identification of intermediates, monitoring reaction progress.Observing the formation of a metal-hydride species.
Mass Spectrometry Detection of charged intermediates and catalyst species.Identifying a [Catalyst-Substrate]+ complex.
Kinetic Studies Determination of reaction order, rate law, and activation parameters.Establishing the rate-determining step of the catalytic cycle.
Hammett Analysis Probing electronic effects and the nature of the transition state.Determining the influence of electron-donating or -withdrawing groups on the catalyst's ligand. rsc.org
Deuterium Labeling Identifying C-H bond cleavage in the rate-determining step.Confirming the involvement of C-H activation in the mechanism. mdpi.com

By employing these immobilization strategies and mechanistic investigation techniques, a deeper understanding of the catalytic potential of this compound and its derivatives can be achieved, paving the way for the development of novel and efficient heterogeneous catalysts.

Medicinal Chemistry Principles and Biological Target Interaction Studies of 8 Methylquinolin 5 Yl Methanamine Analogs

Design Strategies for Quinoline-Based Ligands for Biological Targets

The development of effective quinoline-based therapeutic agents relies on rational drug design strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the quinoline (B57606) scaffold to understand and improve its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies for Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline analogs, SAR studies explore how different substituents on the quinoline ring and its side chains affect target binding and efficacy.

Research into 2,3,8-trisubstituted quinolines as antimalarial agents revealed key SAR insights. A study demonstrated that while a lead compound showed promise, it had a significant loss of potency against the resistant PfK1 strain of the malaria parasite. scielo.br The initial strategy focused on reducing lipophilicity (logD) by removing hydrophobic parts and adding polar groups to improve metabolic stability and solubility. scielo.br Similarly, in the development of 2-oxoquinoline derivatives as kinase inhibitors, modifications to the pyridine (B92270) ring and replacement of a phenoxy ether with a phenylthiol moiety at the N-substituted position were shown to increase the potency of the compounds against tumor growth. nih.gov

In the design of inhibitors for phosphodiesterase 4 (PDE4), analogs of the inhibitor GSK-256066, which contains an 8-methylquinoline (B175542) core, were synthesized and evaluated. The introduction of a methyl group at the 8-position of the quinoline scaffold (as seen in GSK-256066) significantly enhanced inhibitory activity compared to the unsubstituted fragment. researchgate.net Further modifications on the aniline (B41778) group attached to the quinoline core showed that replacing a methoxy (B1213986) group with electron-withdrawing groups like chloro (Cl), nitro (NO₂), or cyano (CN) could yield potent PDE4 inhibitors. researchgate.net

Table 1: SAR Findings for 8-Methylquinoline Analogs as PDE4 Inhibitors This table is interactive. You can sort and filter the data.

Compound ID R Group (Aniline Position 3) R Group (Aniline Position 5) PDE4 Inhibition IC₅₀ (nM) Reference
5e OCH₃ H 21.27 researchgate.net
5p Cl H 44.57 researchgate.net
5q NO₂ H 69.18 researchgate.net
5r SCH₃ H 84.40 researchgate.net
5u CN H >1000 researchgate.net
5i OCH₃ OCH₃ 234.71 researchgate.net

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds. Bioisosterism involves substituting one functional group with another that has similar physicochemical or topological properties to enhance potency, improve pharmacokinetics, or reduce toxicity. Scaffold hopping is a more drastic form of this approach, where the central core of a molecule is replaced with a structurally different scaffold while preserving the orientation of key binding groups.

These twin methods are employed to improve synthetic accessibility, potency, and drug-like properties, as well as to explore novel chemical spaces. nih.gov The goal is to produce a new molecule with biological properties comparable to the original substance. drugbank.com This can lead to the discovery of compounds with attenuated or strengthened biological potency and improved pharmacokinetic profiles. drugbank.com In modern drug design, these approaches are crucial for modifying a hit compound toward a novel lead therapeutic agent. nih.gov A knowledge-based method using protein superimposition can identify ligand fragments in similar binding sites, which can then be considered for bioisosteric replacement. researchgate.net

An example of this approach can be seen in the development of dopamine (B1211576) D2 receptor (D2R) partial agonists. Starting from the structure of aripiprazole, a known D2R agonist, researchers included a 1-(2-methoxyphenyl)piperazine (B120316) moiety, which was known to increase binding affinity, to design new biased ligands. nih.gov This strategic replacement and combination of known pharmacophores is a practical application of these design principles to generate novel candidates with potentially improved therapeutic profiles. nih.gov

Mechanistic Investigations of Molecular Interactions

Understanding the precise mechanism by which a ligand interacts with its biological target is crucial for drug development. For (8-Methylquinolin-5-yl)methanamine analogs, these investigations involve a range of biochemical and cellular assays to elucidate their mode of action at the molecular level.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

Many quinoline-based compounds exert their effects by inhibiting specific enzymes. The this compound scaffold and its analogs have been investigated as inhibitors of several enzyme classes.

A significant finding is the activity of quinoline analogs against DNA methyltransferases (DNMTs). A study characterized fifteen quinoline-based analogs and found that compounds with specific additions, such as a methylamine (B109427) (compound 9 ) or a methylpiperazine (compound 11 ), demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov This highlights the importance of the aminomethyl group for this specific enzyme-inhibiting activity.

Quinoline derivatives have also been developed as inhibitors of other enzyme families. Analogs of 8-hydroxyquinoline (B1678124) have been designed as inhibitors of the Botulinum neurotoxin A (BoNT/A) light chain, a zinc-containing metalloprotease. nih.gov Furthermore, as previously mentioned, 8-methylquinoline derivatives have shown potent inhibitory activity against phosphodiesterase 4 (PDE4). researchgate.netnih.gov Studies on 2-oxoquinoline derivatives have identified them as dual inhibitors of Pim and mTORC protein kinases, which are important targets in cancer therapy. nih.gov

Table 2: Enzyme Inhibition by Quinoline Analogs This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Key Structural Feature Activity Reference
Quinoline Analog Human DNMT1 Methylamine side chain Low micromolar inhibition nih.gov
8-Methylquinoline Analog PDE4 8-Methyl group, substituted aniline Nanomolar inhibition (IC₅₀ = 21.27 nM for lead) researchgate.net
8-Hydroxyquinoline Analog Botulinum Neurotoxin A (Protease) 8-Hydroxy group Submicromolar Kᵢ nih.gov
2-Oxoquinoline Derivative Pim/mTORC (Kinases) N-substituted quinoline core Potent tumor growth inhibition nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

Beyond enzyme inhibition, quinoline analogs are designed to bind to and modulate the function of various receptors. Receptor binding assays are used to determine the affinity (often expressed as Kᵢ) and selectivity of these compounds for their intended targets.

Novel analogs of sumanirole, an imidazo[4,5,1-ij]quinolin-2(1H)-one derivative, were synthesized and evaluated for their binding to dopamine D2 and D3 receptors (D2R and D3R). acs.org These binding assays, using competitive radioligands, revealed that modifications at the N-5 position significantly influenced binding affinity and selectivity. For instance, replacing the N-5 methyl group with an n-propyl group improved binding affinity for both D2R and D3R. acs.org

In another study, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as biased agonists for the serotonin (B10506) 5-HT₁ₐ receptor. These compounds showed high affinity for the 5-HT₁ₐ receptor and over 1000-fold selectivity against other key receptors like adrenergic α₁, dopamine D₂, and serotonin 5-HT₂ₐ receptors. nih.gov Such studies are critical for identifying compounds with a desirable selectivity profile to minimize off-target effects.

Table 3: Receptor Binding Affinities of Quinoline-Related Analogs This table is interactive. You can sort and filter the data.

Compound/Analog Target Receptor Binding Affinity (Kᵢ, nM) Assay Note Reference
Sumanirole (1) D2R 12.1 vs. [³H]7-OH-DPAT acs.org
Sumanirole (1) D3R 388 vs. [³H]7-OH-DPAT acs.org
N-5-n-propyl analog (13) D2R 2.78 vs. [³H]7-OH-DPAT acs.org
N-5-n-propyl analog (13) D3R 25.5 vs. [³H]7-OH-DPAT acs.org
NLX-204 (17) 5-HT₁ₐ High Affinity (not specified) >1000-fold selective nih.gov

Investigation of Molecular Pathways and Signal Transduction Modulation

The ultimate biological effect of a drug is determined by its influence on intracellular signaling pathways. Research on quinoline analogs investigates how these compounds modulate signal transduction cascades downstream of their primary target.

Quinoline-based inhibitors of DNMT1 have been shown to act by intercalating into the minor groove of DNA when it is bound by the enzyme. This interaction causes a conformational change that displaces the catalytic domain of the enzyme, thereby inhibiting its function. nih.gov Some of these quinoline analogs were also found to elicit a DNA damage response through the activation of p53 in cancer cells, indicating a broader impact on cellular pathways related to genome stability and cell fate. nih.gov

Other quinoline derivatives have been shown to modulate key signaling pathways involved in cell growth and survival. For example, 2-oxoquinoline derivatives that inhibit Pim and mTORC kinases consequently affect the NRF2/antioxidant response element and eIF4B/mTORC1 activities, which are crucial for cancer cell survival. nih.gov Furthermore, serotonin 5-HT₁ₐ receptor-biased agonists based on a 1-(1-benzoylpiperidin-4-yl)methanamine scaffold were found to preferentially stimulate the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), a key pathway in cell signaling, which is linked to their antidepressant-like activity. nih.gov These investigations provide a deeper understanding of the molecular mechanisms that translate target engagement into a physiological response.

Antiproliferative and Antimicrobial Research on Derivatives (non-clinical)

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiproliferative and antimicrobial effects. rsc.orgarabjchem.orgchemrestech.com While direct and extensive research on this compound is limited in publicly available literature, the biological activities of its structural analogs provide significant insights into its potential therapeutic applications. These analogs, which share the core quinoline structure with variations in substitution, have been the subject of numerous studies to explore their efficacy against cancer cells and microbial pathogens.

In vitro cell-based assays are crucial for determining the cellular effects of novel compounds and elucidating their mechanisms of action. For quinoline derivatives, these assays have been instrumental in identifying their potential as anticancer agents.

One key area of investigation for quinoline analogs has been their ability to inhibit phosphodiesterase 5 (PDE5), an enzyme implicated in various cellular processes. A study on fluorinated quinoline derivatives demonstrated high and selective inhibitory activity on PDE5A1. hzdr.de For instance, certain derivatives showed over 88% inhibition of PDE5A1 at a concentration of 100 nM, indicating a strong potential for target engagement. hzdr.de This suggests that analogs of this compound could also be designed to target specific enzymes involved in cell signaling pathways.

Another critical target for anticancer drug development is the inhibition of protein kinases, such as RIP2 kinase. Research on 4-aminoquinoline-based inhibitors has led to the development of compounds with high binding affinity for the ATP pocket of RIP2, with IC50 values as low as 1 nM. nih.gov These inhibitors effectively block downstream signaling of NOD1 and NOD2, which are involved in inflammatory responses. The structural similarities suggest that this compound analogs could be explored for similar kinase-inhibiting properties.

Furthermore, some quinoline derivatives have been shown to disrupt protein-protein interactions. For example, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of survivin, an anti-apoptotic protein overexpressed in many cancers. While specific data on this compound is not available, the broader class of quinolinols has shown promise in this area. nih.gov

The following table summarizes the in vitro activity of some quinoline derivatives from the literature, which can serve as a reference for the potential of this compound analogs.

Compound ClassTargetAssayActivity
Fluorinated QuinolinesPDE5A1Inhibition Assay>88% inhibition at 100 nM
4-AminoquinolinesRIP2 KinaseBinding AffinityIC50 = 1 nM
8-HydroxyquinolinesSurvivinCell-Based AssayInhibition of survivin expression

This table presents a summary of findings for analogous quinoline compounds.

A critical aspect of developing effective therapeutic agents is ensuring selective toxicity, where the compound is more harmful to pathogenic cells (e.g., cancer cells or bacteria) than to host cells. For quinoline derivatives, several mechanisms of selective toxicity have been explored.

One prominent mechanism is the targeting of bacterial-specific enzymes. Quinolones are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication in bacteria but are structurally different from their mammalian counterparts. rsc.org This provides a clear basis for their selective antibacterial action.

In the context of cancer, selective toxicity can be achieved by exploiting the unique characteristics of tumor cells. For example, some heterocyclic amines, a class to which quinoline derivatives belong, have demonstrated selective neurotoxicity towards dopaminergic neurons, suggesting that specific cell types can be more vulnerable to certain chemical structures. nih.gov This selectivity is often linked to differences in metabolism or the presence of specific cellular targets.

Platinum complexes of quinoline and nitroquinoline derivatives have been studied for their cytotoxic and radiosensitizing properties. nih.gov Research has shown that the substitution pattern on the quinoline ring can influence DNA binding and toxicity, with some isomers exhibiting higher activity in cisplatin-resistant cancer cell lines. nih.gov This suggests that modifications to the this compound structure could be used to enhance selective toxicity against resistant cancers.

The table below presents data on the minimum inhibitory concentrations (MIC) of some quinoline derivatives against various bacterial strains, illustrating their potential for selective antimicrobial activity. rsc.org

Quinoline DerivativeBacterial StrainMIC (mg/ml)
Derivative 107Staphylococcus aureus12.5
Derivative 107Escherichia coli50
Derivative 108Staphylococcus aureus12.5
Derivative 108Escherichia coli50
Derivative 109Staphylococcus aureus12.5
Derivative 109Escherichia coli50

This table is based on data for analogous quinoline compounds and highlights their selective antibacterial potential.

Modulation of Ion Channels and Neurotransmitter Systems by Quinoline-Amines

The quinoline-amine scaffold is also implicated in the modulation of ion channels and neurotransmitter systems, suggesting potential applications in neuroscience and related fields.

Certain quinoline derivatives have been identified as modulators of potassium channels. For example, 4-aryl-3-aminoquinoline-2-one derivatives have been investigated as potassium channel modulators, which play a crucial role in regulating cell excitability. google.com The ability to modulate these channels opens up possibilities for treating a range of neurological and cardiovascular disorders.

Furthermore, quinoline derivatives have been studied for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain signaling. ijper.org A series of 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized and tested for their antinociceptive activity, demonstrating their potential as TRPV1 inhibitors. ijper.org

The interaction of quinoline derivatives with neurotransmitter systems is another area of active research. Some heterocyclic amines have been shown to be selectively neurotoxic to dopaminergic neurons, indicating a direct or indirect interaction with the dopamine system. nih.gov This highlights the potential for quinoline-amines to modulate neurotransmitter pathways, which could be relevant for the treatment of neurodegenerative diseases like Parkinson's disease.

The ability of alkaloids, including quinoline derivatives, to modulate the function of ion channels by influencing the lipid bilayer of cell membranes has also been reported. frontiersin.org This indirect mechanism of action, where the compound alters the physical properties of the membrane, can affect the function of embedded ion channels and represents another avenue for therapeutic intervention. frontiersin.org

The following table provides a summary of the observed effects of quinoline-amine analogs on various ion channels and neurotransmitter systems.

Compound ClassTarget SystemObserved Effect
4-Aryl-3-aminoquinoline-2-onesPotassium ChannelsModulation of channel activity
5-Amino(N-substituted carboxamide)quinolinesTRPV1 Ion ChannelInhibition of channel function
Heterocyclic AminesDopaminergic NeuronsSelective neurotoxicity
Various Alkaloids (including quinolines)Ion Channels (general)Modulation via lipid bilayer interaction

This table summarizes findings for analogous quinoline-amine compounds.

Computational and Theoretical Chemistry Studies of 8 Methylquinolin 5 Yl Methanamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of chemical and physical characteristics. For (8-Methylquinolin-5-yl)methanamine, these calculations are typically performed using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring system, while the LUMO is distributed over the entire molecule. scibasejournals.org

Table 1: Illustrative Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7
Note: This data is illustrative and represents typical values for a molecule of this type.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen atom of the methanamine group, indicating these as sites for electrophilic attack. The hydrogen atoms of the methanamine group and the aromatic protons would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Dipole Moments and Polarizability Calculations

Both dipole moment and polarizability are important properties that influence the intermolecular interactions and the solubility of a compound. For this compound, the presence of the nitrogen atoms and the asymmetry of the molecule would result in a significant dipole moment. The polarizability would be influenced by the size of the electron cloud, with the quinoline ring system making a major contribution.

Table 2: Illustrative Dipole Moment and Polarizability for this compound

PropertyValue
Dipole Moment (Debye)2.5
Polarizability (ų)20.1
Note: This data is illustrative and represents typical values for a molecule of this type.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecular structure, real molecules are dynamic and can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different possible shapes of a molecule and their relative energies.

Preferred Conformations and Energy Minima

Conformational analysis involves systematically changing the dihedral angles of a molecule to find the different low-energy conformations, known as conformers. For this compound, the key flexible bond is the C-C bond connecting the methanamine group to the quinoline ring. Rotation around this bond will lead to different spatial arrangements of the methanamine group relative to the quinoline ring.

By calculating the energy of each conformation, a potential energy surface can be generated, which reveals the energy minima corresponding to the most stable conformers. These preferred conformations are the ones that the molecule is most likely to adopt at a given temperature.

Flexibility and Rotational Barriers of the Methanamine Moiety

The flexibility of the methanamine moiety is determined by the energy barriers to rotation around the C-C and C-N bonds of this group. Molecular dynamics simulations can be used to study the dynamic behavior of the molecule over time, providing information on the flexibility of different parts of the molecule and the rotational barriers between different conformers.

The rotational barrier is the energy required to rotate from one stable conformation to another. A low rotational barrier indicates that the group is flexible and can rotate freely, while a high rotational barrier suggests that the group is more rigid. For the methanamine moiety in this compound, the rotational barrier would be influenced by steric hindrance and electronic interactions with the quinoline ring.

Table 3: Illustrative Rotational Barrier for the Methanamine Moiety

Rotational BarrierEnergy (kcal/mol)
C(ring)-C(methylene) bond5-7
Note: This data is illustrative and represents a typical value for this type of rotation.

Docking Studies and Molecular Modeling for Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery and development. For quinoline derivatives, including this compound, these methods provide crucial insights into their potential biological activities by predicting how they interact with protein targets at a molecular level.

Ligand-Protein Docking Simulations to Predict Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a protein. This method is instrumental in understanding the binding affinity and mode of interaction between a drug candidate and its biological target.

While specific docking studies on this compound are not extensively documented in publicly available research, numerous studies on structurally related quinoline derivatives highlight the utility of this approach. For instance, various quinoline derivatives have been the subject of docking studies against a range of biological targets, including enzymes and receptors implicated in diseases like cancer, HIV, and bacterial infections. nih.govrsc.orgtubitak.gov.tr

In a typical docking study, a 3D model of the target protein is used to create a virtual binding site. The ligand, in this case, a quinoline derivative, is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable and favorable interaction.

For example, docking studies on quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that these compounds can fit into the allosteric pocket of the enzyme, interacting with key amino acid residues. nih.govtubitak.gov.tr Similarly, other research has demonstrated the potential of quinoline derivatives to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, a key mechanism in cancer chemotherapy. rsc.org In another study, N-substituted quinoline 3-carbaldehyde hydrazone derivatives were docked against mycobacterial ATP synthase, revealing strong binding interactions for several derivatives. iscientific.org

These studies typically report the binding energies and identify specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinoline scaffold and the protein's active site. This information is invaluable for optimizing the structure of the ligand to enhance its binding affinity and selectivity.

Table 1: Illustrative Docking Scores of Quinoline Derivatives Against Various Protein Targets

Quinoline Derivative ClassProtein TargetRange of Docking Scores (kcal/mol)Reference
Pyrazoline and pyrimidine (B1678525) containing quinolinesHIV Reverse Transcriptaseup to -10.67 nih.gov
2H-thiopyrano[2,3-b]quinoline derivativesCB1a Protein-5.3 to -6.1 nih.gov
N-substituted quinoline 3-carbaldehyde hydrazonesMycobacterial ATP synthaseData not specified, but strong affinity reported iscientific.org
Quinoline derivatives as tubulin inhibitorsTubulin (Colchicine binding site)Data not specified, but good interaction reported rsc.org

Note: This table is illustrative and based on studies of various quinoline derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can predict the activity of new, untested compounds.

A QSAR study typically involves the following steps:

Data Set Preparation: A series of quinoline derivatives with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a study on quinoline-based derivatives as potential antimalarial agents developed 3D-QSAR models (CoMFA and CoMSIA) that showed good statistical significance and predictive ability. nih.gov These models provided contour maps that visually represented the regions around the quinoline scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding features would enhance or diminish the antimalarial activity. nih.gov Such insights are crucial for the rational design of new, more potent analogues.

Table 2: Key Molecular Descriptors Often Used in QSAR Studies of Quinoline Derivatives

Descriptor TypeExamplesRelevance to Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns electrostatic interactions and reaction tendencies.
Steric Molecular volume, Surface area, Molar refractivityInfluences how the molecule fits into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesEncodes information about the molecular structure and branching.
Thermodynamic Heat of formation, Gibbs free energyRelates to the stability and reactivity of the molecule.

Note: This table provides a general overview of descriptor types and is not exhaustive.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those for the synthesis and transformation of quinoline compounds. By modeling the reaction pathways, intermediates, and transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes.

Transition State Characterization for Organic Reactions

The synthesis of the quinoline ring system can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are frequently employed to study the mechanisms of these reactions.

For example, computational studies on the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto a quinoline ring, can elucidate the nature of the electrophilic species and the energetics of its attack on the aromatic ring. nih.gov Similarly, the mechanism of C-H functionalization reactions on the quinoline nucleus, which are of great interest for creating diverse derivatives, has been investigated using computational methods to understand the role of the catalyst and the regioselectivity of the reaction. rsc.org

Catalytic Cycle Analysis and Energy Profiles

Many modern methods for synthesizing and modifying quinolines rely on transition metal catalysis (e.g., using palladium, copper, rhodium, or gold). rsc.orgmdpi.comrsc.org Computational studies are essential for mapping out the entire catalytic cycle, which typically involves steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation.

By calculating the energy profile of the catalytic cycle, researchers can identify the most energetically demanding step (the turnover-limiting step) and understand how the ligands on the metal center influence the catalyst's activity and selectivity. For instance, in a study of the cobalt-catalyzed synthesis of quinolines, computational analysis of the proposed mechanistic pathway helped to rationalize the observed product formation. rsc.org

Furthermore, computational analysis has been used to study the degradation of quinoline through reactions with hydroxyl radicals. nih.gov DFT calculations were employed to compare the mechanism of hydroxyl radical attack at different carbon atoms of the quinoline ring, revealing that the formation of OH adducts proceeds through exothermic formation of π-complexes. nih.gov Such studies provide fundamental insights into the reactivity of the quinoline scaffold.

Table 3: Common Computational Methods in Reaction Mechanism Studies

Computational MethodApplicationInformation Obtained
Density Functional Theory (DFT) Geometry optimization, frequency calculations, transition state searchingEnergies of reactants, products, intermediates, and transition states; reaction barriers; vibrational frequencies. nih.gov
Ab initio methods (e.g., MP2, CCSD(T)) High-accuracy energy calculationsHighly accurate single-point energies for refining DFT calculations.
Continuum Solvation Models (e.g., CPCM, SMD) Simulating reactions in solutionThe effect of the solvent on the reaction energetics. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over timeUnderstanding the role of solvent dynamics and conformational changes during a reaction.

Advanced Characterization Techniques and Structural Elucidation

Advanced Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of (8-Methylquinolin-5-yl)methanamine, providing insights into its connectivity, functional groups, and electronic nature.

High-Resolution NMR Spectroscopy (2D-NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for a definitive structural assignment of this compound.

Expected ¹H and ¹³C NMR Data: Based on the structure of this compound, the following table outlines the anticipated chemical shifts in ¹H and ¹³C NMR spectra, recorded in a solvent such as CDCl₃. The quinoline (B57606) ring protons are expected in the aromatic region (δ 7.0-9.0 ppm), with the methyl and methanamine protons appearing at higher fields.

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Quinoline CH7.0 - 8.8120 - 150
Quinoline C-125 - 160
C8-CH₃~2.5~18
C5-CH₂NH₂~4.0~45
NH₂~1.5 (broad)-

Interactive Data Table: Predicted NMR Shifts

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COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the quinoline ring, helping to assign the signals of adjacent protons. For instance, correlations would be expected between H2 and H3, and between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. This would definitively link the proton signals of the methyl and methanamine groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the protons of the methyl group (C8-CH₃) to carbons C7, C8, and C8a, and the protons of the methanamine group (C5-CH₂NH₂) to carbons C4a, C5, and C6. These correlations are vital for confirming the substitution pattern on the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a key NOE would be expected between the protons of the C8-methyl group and the H7 proton on the quinoline ring, confirming their close spatial relationship.

Advanced Mass Spectrometry (HRMS, MS/MS fragmentation patterns)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂N₂), the expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to fragmentation, MS/MS experiments reveal characteristic fragmentation patterns that further confirm the molecular structure.

Expected Fragmentation Pattern:

Fragment Ion Proposed Structure
[M-NH₂]⁺ Loss of the amino group
[M-CH₃]⁺ Loss of the methyl group

Interactive Data Table: Predicted Mass Spectrometry Fragments

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Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methyl and methylene (B1212753) groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the non-polar bonds, which might be weak in the FT-IR spectrum, would be more prominent.

Expected Vibrational Frequencies:

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300 - 3500 Weak or absent
C-H Stretch (aromatic) 3000 - 3100 Strong
C-H Stretch (aliphatic) 2850 - 2970 Strong

Interactive Data Table: Predicted Vibrational Frequencies

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UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system of this compound is a chromophore that will exhibit characteristic absorption bands in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the substituents on the quinoline ring.

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Space Group Determination

A successful single-crystal X-ray diffraction experiment on this compound would yield the unit cell parameters (the dimensions of the repeating unit in the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This data is fundamental for the complete structure solution and provides insight into the packing of the molecules in the crystal. While specific experimental data is not publicly available, a hypothetical dataset is presented for illustrative purposes.

Hypothetical Crystallographic Data:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1002.5

Interactive Data Table: Hypothetical Crystallographic Data

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Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available. This data is typically obtained through single-crystal X-ray diffraction analysis, which, to date, has not been reported for this compound. csic.esresearchgate.netiucr.orgacs.orgcrystallography.netrsc.orgnih.gov While theoretical calculations could provide estimations, they would lack the empirical validation required for a definitive structural analysis.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions and hydrogen bonding networks of this compound in the solid state is contingent on crystallographic data. The presence of a primary amine group suggests the potential for hydrogen bonding, where the amine protons can act as hydrogen bond donors and the nitrogen atom as an acceptor. nih.govmdpi.com The nitrogen atom of the quinoline ring could also participate as a hydrogen bond acceptor. However, without crystal structure information, the specific nature and geometry of these interactions remain uncharacterized. nih.govbiointerfaceresearch.com

Chiroptical Spectroscopy

There is no information available regarding chiral derivatives of this compound or the use of chiroptical techniques for their analysis.

Circular Dichroism (CD) for Absolute Configuration Determination

As no chiral derivatives of this compound have been reported in the literature, there have been no studies utilizing Circular Dichroism (CD) for the determination of absolute configuration. d-nb.inforsc.orgrsc.orgnih.gov

Microscopic and Surface Analysis for Material Applications

There is a lack of published research on the use of this compound in material applications, and consequently, no morphological studies have been performed.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

No Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) studies have been conducted on materials incorporating this compound to analyze their surface morphology or internal structure.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedlander, and Doebner-von Miller reactions, often require harsh conditions, hazardous reagents, and lengthy reaction times, posing environmental and economic challenges. nih.govtandfonline.com Consequently, a significant future direction lies in developing more efficient and sustainable synthetic routes.

Sustainable and Flow Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing waste reduction, energy efficiency, and the use of eco-friendly solvents and catalysts. researchgate.netbenthamdirect.combohrium.com For quinoline synthesis, this includes microwave-assisted reactions, ultrasound irradiation, and one-pot multicomponent reactions that improve yields and reduce reaction times. nih.govtandfonline.combenthamdirect.com The use of greener solvents like water and ethanol, along with reusable catalysts, further aligns with sustainable practices. tandfonline.comresearchgate.netbohrium.com

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers significant advantages in safety, scalability, and efficiency. ucd.ieacs.org This technology allows for precise control over reaction parameters and can enable the safe use of hazardous intermediates. acs.org Photochemical flow processes have been successfully developed for quinoline synthesis, demonstrating high yields and throughputs greater than one gram per hour. ucd.ievapourtec.com Adapting these sustainable and flow chemistry techniques for the specific synthesis of (8-Methylquinolin-5-yl)methanamine could provide a more efficient, scalable, and environmentally benign manufacturing process. ucd.ieresearchgate.net

Synthesis ApproachKey AdvantagesRelevance to Quinoline Synthesis
Green Chemistry Reduces waste, energy consumption, and use of hazardous materials. researchgate.netbenthamdirect.comUtilizes greener solvents (e.g., water, ethanol), reusable catalysts, and energy-efficient methods like microwave irradiation. tandfonline.comresearchgate.net
Flow Chemistry Enhanced safety, scalability, process control, and efficiency. ucd.ieacs.orgEnables rapid optimization, safe handling of reactive intermediates, and continuous production, including photochemical methods. ucd.ieacs.orgvapourtec.com

Photoredox Catalysis for C-H Functionalization

Direct carbon-hydrogen (C-H) bond functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical. mdpi.com Photoredox catalysis, using visible light to drive chemical reactions, has emerged as a mild and effective method for generating radical intermediates for C-H functionalization. nih.govnih.govacs.org This approach has been successfully applied to quinolines to introduce various alkyl and acyl groups. nih.govacs.org Future research could focus on applying photoredox catalysis to directly functionalize the quinoline core or the methyl group of an this compound precursor, providing novel pathways to create analogs with diverse functionalities. nih.gov

Design of Advanced Ligands and Catalysts

The nitrogen atom in the quinoline ring and the appended methanamine group in this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The development of advanced ligands is crucial for achieving high selectivity and efficiency in chemical transformations.

Development of Chiral Analogs for Enantioselective Transformations

Chiral ligands are essential for asymmetric catalysis, which produces enantiomerically pure compounds vital for the pharmaceutical industry. researchgate.netthieme-connect.com Quinoline-containing motifs have been incorporated into a wide variety of chiral ligands for applications in asymmetric hydrogenation, C-C bond formation, and cycloadditions. researchgate.netthieme-connect.comrsc.org A significant research opportunity lies in synthesizing chiral analogs of this compound. By introducing chirality either at the aminomethyl group or elsewhere on the scaffold, new classes of ligands could be developed for enantioselective catalysis. mdpi.com These novel ligands could be applied to a range of metal-catalyzed reactions, aiming to achieve high enantioselectivity in the synthesis of valuable chiral molecules. rsc.orgacs.org

Rational Design of Ligands for Specific Metal Centers

The rational design of ligands involves tailoring their steric and electronic properties to optimize performance with a specific metal catalyst. nih.govumsl.edu The quinoline framework allows for systematic modification at various positions to tune its coordination properties. nih.gov For this compound, modifications to the quinoline ring or the amine could alter its donor properties and steric profile, making it a more effective ligand for specific metals like palladium, rhodium, or copper. acs.orgrsc.org Computational tools can aid in this rational design process, predicting the performance of new ligand-metal complexes before their synthesis. mdpi.com This approach could lead to highly efficient and selective catalysts for cross-coupling reactions, hydrogenations, or other important industrial processes.

Research AreaObjectivePotential Applications
Chiral Analogs Synthesize enantiomerically pure versions of the ligand.Asymmetric hydrogenation, enantioselective C-C bond formation. researchgate.netrsc.org
Rational Ligand Design Tune steric and electronic properties for specific metals. nih.govumsl.eduHighly selective catalysts for cross-coupling, C-H activation, and other organometallic reactions. mdpi.commdpi.com

Expansion into New Biological Target Classes (non-clinical)

Quinoline derivatives are known to possess a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.govbiointerfaceresearch.com While clinical applications are beyond the scope of this discussion, the exploration of this compound and its analogs against new non-clinical biological targets is a fertile ground for research.

This exploration could involve screening the compound against various enzyme families, such as kinases or proteases, which are crucial in cellular signaling pathways. researchgate.net Its ability to interact with nucleic acids or act as an antioxidant could also be investigated. The unique structure of this compound, with its potential metal-chelating sites, suggests it could be explored for its ability to disrupt metal-dependent biological processes or serve as a sensor for specific metal ions. rsc.orgresearchgate.net These preclinical investigations are crucial for uncovering novel mechanisms of action and identifying new therapeutic possibilities for the broader class of quinoline compounds. sphinxsai.com

Investigating Epigenetic Targets and Protein Degradation Strategies

The quinoline core has been identified as a key pharmacophore in the development of agents that modulate epigenetic mechanisms and induce targeted protein degradation. A significant future direction for this compound lies in exploring its potential within these cutting-edge therapeutic strategies.

Research has demonstrated that certain quinoline-based compounds can function as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic gene silencing. nih.govuniroma1.it For instance, the quinoline-based compound SGI-1027 has been shown to inhibit DNMT1, DNMT3A, and DNMT3B by competing with the cofactor S-adenosylmethionine. nih.gov A particularly intriguing finding is that SGI-1027 not only inhibits DNMT activity but also induces the selective degradation of the DNMT1 protein via the proteasomal pathway. nih.gov This dual-action mechanism—enzymatic inhibition coupled with protein degradation—presents a powerful strategy for reversing epigenetic silencing of tumor suppressor genes in cancer therapy. nih.gov

Future investigations could focus on synthesizing derivatives of this compound and screening them for activity against key epigenetic enzymes. The structural features of the 8-methyl and 5-aminomethyl groups could be systematically varied to optimize binding and inhibitory activity against targets like DNMTs, histone deacetylases (HDACs), or histone methyltransferases.

Furthermore, the quinoline scaffold is a candidate for incorporation into novel protein degradation technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. sygnaturediscovery.comdundee.ac.ukcrownbio.comemolecules.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. crownbio.com Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. sygnaturediscovery.comemolecules.comnih.gov The this compound moiety could be developed as a ligand to bind to novel protein targets, which could then be linked to an E3 ligase-binding element to create a PROTAC.

Potential Strategy Target Class Mechanism of Action Therapeutic Rationale
Enzyme Inhibition DNA Methyltransferases (DNMTs)Competitive inhibition of cofactor bindingReactivation of tumor suppressor genes
Protein Degradation DNMT1Induction of proteasomal degradationRemoval of key epigenetic regulator
PROTAC Development Novel oncogenic proteinsLigand-induced ubiquitination and degradationElimination of "undruggable" targets
Molecular Glue E3 Ligase - NeosubstrateStabilization of protein-protein interactionsInduced degradation of pathogenic proteins

This table outlines potential therapeutic strategies for this compound based on the known activities of other quinoline derivatives.

Role in Modulating Autophagy or Apoptosis Pathways

The regulation of programmed cell death (apoptosis) and cellular recycling (autophagy) is a critical area of therapeutic intervention, particularly in oncology. Numerous studies have highlighted the ability of quinoline derivatives to trigger these pathways in cancer cells, suggesting a promising avenue for the investigation of this compound.

One study revealed that a novel quinoline derivative, DFIQ, induces both apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells. nih.govuniroma1.it DFIQ was shown to induce the cleavage of apoptotic proteins, cause DNA damage, and disrupt the management of reactive oxygen species (ROS), leading to cell death. nih.govuniroma1.it Similarly, another quinoline derivative, 6MN-4-AQ, was found to induce cell death in pancreatic cancer cell lines by simultaneously triggering apoptosis and autophagy through mechanisms involving ER stress and the inhibition of the Akt/mTOR signaling pathway. google.com

These findings suggest that this compound and its analogues could be developed as agents that modulate these crucial cellular processes. Future research should involve screening the compound for its effects on key markers of apoptosis and autophagy in various cell lines.

Key Research Questions for this compound:

Does it induce apoptosis in cancer cell lines? If so, through which pathway (intrinsic or extrinsic)?

Does it modulate autophagic flux? Does it act as an autophagy inducer or inhibitor?

What are the upstream signaling pathways affected by the compound (e.g., PI3K/Akt/mTOR, MAPK)?

Can it sensitize cancer cells to other chemotherapeutic agents by modulating these pathways?

Integration into Supramolecular Chemistry and Materials Science

The rigid, planar structure and coordinating ability of the quinoline ring make it an excellent building block for supramolecular chemistry and the development of advanced materials. The specific substitution pattern of this compound offers unique opportunities for creating functional materials through non-covalent interactions.

Self-Assembly Processes and Coordination Polymers

The nitrogen atom in the quinoline ring and the exocyclic amine group of this compound can act as coordination sites for metal ions, making it a prime candidate for constructing coordination polymers. These are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The properties of these polymers, such as luminescence, magnetism, and porosity, can be tuned by selecting the metal ion and the organic ligand.

Research on related 8-hydroxyquinoline (B1678124) derivatives has shown their ability to self-assemble with metal ions like Zn(II) to form diverse supramolecular structures, including mononuclear, binuclear, and trinuclear complexes. sigmaaldrich.com The final structure is often influenced by the reaction conditions and the specific substituents on the quinoline ligand. sigmaaldrich.com This highlights the potential for this compound to form novel, structurally diverse coordination polymers with unique photophysical or chemical properties.

Development of Responsive Materials and Sensors

The quinoline moiety is known for its fluorescent properties, which can be sensitive to the local chemical environment. This has led to the development of numerous quinoline-based fluorescent sensors. For example, supramolecular gels formed from quinoline derivatives have been used for the selective and ratiometric sensing of metal ions like Zn2+.

Furthermore, polymers incorporating quinoline units into their main chain have been shown to be responsive to external stimuli such as pH. nist.gov Protonation of the quinoline nitrogen can significantly alter the polymer's electronic structure, leading to dramatic changes in its absorption and emission spectra. nist.gov This property can be harnessed to create "smart" materials that respond to changes in their environment.

Future research on this compound could explore its use in creating novel sensors and responsive materials. The aminomethyl group at the 5-position provides a handle for further functionalization, allowing the quinoline core to be integrated into larger polymer systems or attached to surfaces.

Material Type Key Feature of Quinoline Potential Application Example from Related Compounds
Coordination Polymers Metal-coordinating abilityCatalysis, Gas Storage, LuminescenceFormation of 2D Cu(II) coordination polymers with photoluminescent properties.
Supramolecular Gels Self-assembly via non-covalent interactionsSelective ion sensing, Drug deliveryOrganogels for the ratiometric fluorescent sensing of zinc ions.
Responsive Polymers pH-sensitive fluorescenceChemical sensors, Smart coatingsPoly(aryleneethynylene)s with brilliant yellow fluorescence upon protonation. nist.gov

This table summarizes the potential of this compound in materials science, drawing parallels with demonstrated applications of other quinoline-based systems.

Multidisciplinary Research Collaborations and Translational Potential (non-clinical)

The diverse potential applications of this compound, spanning from epigenetic therapy to materials science, underscore the necessity for multidisciplinary research collaborations. The journey from a synthesized molecule to a functional product requires the combined expertise of synthetic chemists, molecular biologists, pharmacologists, and materials scientists.

The broad biological activities reported for the quinoline scaffold—including anticancer, antimicrobial, and anti-inflammatory properties—provide a strong foundation for the non-clinical translational potential of its derivatives. emolecules.comnih.gov Initial non-clinical development would involve comprehensive screening of this compound and its analogues in various disease models to identify the most promising therapeutic areas. For instance, its potential to induce apoptosis and autophagy makes it a candidate for further investigation in oncology, while its metal-chelating properties could be explored in the context of neurodegenerative diseases where metal dyshomeostasis is implicated.

In materials science, collaborations with engineers and physicists would be essential to translate the fundamental properties of this compound-based polymers and supramolecular assemblies into practical devices, such as environmental sensors or components for electronic displays. The rich chemistry and versatile nature of the quinoline ring suggest that this compound is a compound with significant untapped potential, warranting extensive future investigation. sygnaturediscovery.comdundee.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (8-Methylquinolin-5-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 8-hydroxyquinoline derivatives. For example, 5-hydroxymethyl-8-hydroxyquinoline can be reacted with substituted benzoic acids in absolute THF under HCl catalysis, followed by refluxing for 10 hours. Purification typically involves silica gel column chromatography (CH₂Cl₂/hexane, 85:15 v/v) and recrystallization from methanol . Alternative routes may involve reductive amination of quinoline precursors using NaBH₄ or catalytic hydrogenation, though yields depend on substituent compatibility .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Structural confirmation requires ¹H/¹³C NMR to verify methyl and amine protons (δ ~2.5 ppm for CH₃ and δ ~3.8 ppm for CH₂NH₂). Mass spectrometry (ESI+) should confirm the molecular ion peak (e.g., m/z 173.1 for C₁₁H₁₂N₂). Crystallographic validation using SHELXL software (single-crystal X-ray diffraction) provides definitive stereochemical details .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water for 15 minutes and seek medical attention. Storage should be in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for related compounds like N-Methyl-1-(quinolin-8-yl)methanamine for hazard benchmarks (e.g., H315/H319 risks) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to targets like CYP enzymes. Use the compound’s 3D structure (PubChem CID: 3014378) and parameters such as logP (1.31) and TPSA (38.91 Ų) to predict BBB permeability and CYP inhibition (e.g., CYP2D6 Ki < 10 µM). Validate predictions with in vitro assays using human liver microsomes .

Q. What experimental strategies resolve contradictions in solubility data for methanamine derivatives?

  • Methodological Answer : Discrepancies in solubility (e.g., in DMF vs. water) arise from protonation states. Use pH-solubility profiling (shake-flask method) across pH 2–12. For example, measure mole fraction solubility at 25°C and 1 atm, adjusting with HCl/NaOH. Compare results with Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. Data from methanamine analogs (e.g., 8-hydroxyquinoline derivatives) suggest higher solubility in polar aprotic solvents .

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoline 2-position to improve membrane permeability. Replace the methyl group with a fluorinated alkyl chain to modulate metabolic stability. Test derivatives via SAR studies: assess antibacterial activity (MIC against S. aureus) and antioxidant capacity (DPPH assay). Prior work on 8-hydroxyquinoline aluminum complexes shows enhanced activity with halogen substituents .

Q. What analytical techniques quantify trace impurities in this compound synthesis?

  • Methodological Answer : LC-MS/MS (Q-TOF) with a C18 column (0.1% formic acid in acetonitrile/water) identifies byproducts like unreacted quinoline precursors. Quantify using a calibration curve (0.1–100 µg/mL). For metal impurities (e.g., Pd from catalysis), ICP-MS detects levels <1 ppm. Purity thresholds should align with ICH Q3A guidelines for novel compounds .

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